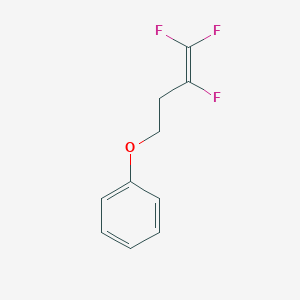

(3,4,4-Trifluorobut-3-enyloxy)benzene

Description

(3,4,4-Trifluorobut-3-enyloxy)benzene is a fluorinated aromatic ether characterized by a benzene ring substituted with an oxygen-linked trifluorobutene chain. The butene chain features fluorine atoms at positions 3, 4, and 4, creating a unique electronic and steric profile. This compound is of interest in materials science and medicinal chemistry due to fluorine’s ability to modulate lipophilicity, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name |

3,4,4-trifluorobut-3-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEXNMDZJPEEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380363 | |

| Record name | 3,4,4-trifluorobut-3-enoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261761-15-3 | |

| Record name | 3,4,4-trifluorobut-3-enoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

(3,4,4-Trifluorobut-3-enyloxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Agrochemical Applications

Insecticidal and Nematicidal Properties

One of the most significant applications of (3,4,4-Trifluorobut-3-enyloxy)benzene is its use in agrochemicals. Research indicates that this compound exhibits notable insecticidal , nematicidal , and fungicidal activities. For instance, it has been incorporated into formulations targeting various agricultural pests, including nematodes and insects that affect crop yields.

- Case Study: Efficacy Against Nematodes

A study highlighted the effectiveness of this compound derivatives against plant-parasitic nematodes such as Meloidogyne spp. The compound demonstrated significant nematicidal activity, leading to reduced nematode populations and improved plant health outcomes. This was attributed to its ability to disrupt the nematode life cycle through various mechanisms such as immobilization and hatch prevention .

| Compound | Target Pest | Efficacy | Reference |

|---|---|---|---|

| This compound | Meloidogyne spp. | High | |

| This compound | Lepidoptera pests | Moderate |

Medicinal Chemistry

Potential Therapeutic Uses

The structural characteristics of this compound make it a candidate for further exploration in medicinal chemistry. Its fluorinated nature can enhance the pharmacokinetic properties of drug candidates. Research has suggested that compounds with similar structures can exhibit anti-inflammatory and anti-cancer activities.

- Case Study: Anti-Cancer Activity

A recent exploration into fluorinated compounds indicated that derivatives of this compound could inhibit specific cancer cell lines through apoptosis induction. This suggests potential for development as a therapeutic agent in oncology .

Materials Science

Use in Polymer Chemistry

This compound has also found applications in materials science, particularly in the development of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators are its ether linkage and trifluorobutene substituent. Below is a comparison with structurally related benzene derivatives from literature and databases:

Table 1: Structural Comparison of Selected Benzene Derivatives

Key Observations :

- Electronic Effects: The trifluorobutene group introduces strong electron-withdrawing effects, contrasting with the electron-donating alkyl chain in (1-ethyloctyl)benzene .

- Functional Group Reactivity : Unlike benzenethiol (acidic -SH group) or benzeneacetaldehyde (reactive aldehyde), the ether linkage in the target compound offers stability under basic conditions but susceptibility to acid-catalyzed cleavage.

Physicochemical Properties

Fluorination significantly impacts physical properties.

Table 2: Hypothetical Physicochemical Properties Based on Substituent Effects

Notes:

- The trifluorobutene group likely increases thermal stability compared to non-fluorinated analogs like (1-ethyloctyl)benzene.

- Benzenethiol’s lower boiling point reflects its smaller molecular weight and weaker intermolecular forces compared to the fluorinated compound.

Biological Activity

(3,4,4-Trifluorobut-3-enyloxy)benzene is a synthetic organic compound notable for its unique trifluorobut-3-enyloxy functional group attached to a benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C10H9F3O

- Molar Mass : 202.17 g/mol

- Structure : The compound features a benzene ring substituted with a trifluorobut-3-enyloxy group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition alters enzymatic activity and can affect metabolic pathways within cells.

- Gene Expression Modulation : It has been shown to influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

- Cell Signaling Pathways : The compound affects cell signaling pathways, which can lead to changes in cell proliferation and survival.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. The following table summarizes key findings:

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on various metabolic enzymes. It was found that at low concentrations, the compound effectively inhibited target enzymes without significant cytotoxicity. However, at higher doses, it exhibited toxic effects on normal cellular functions.

Case Study 2: Antimicrobial Efficacy

Research indicated that this compound showed promising antimicrobial properties against several strains of bacteria. The compound was tested in vitro and demonstrated a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Models

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This effect was dose-dependent and highlighted the compound's potential as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound are still under investigation; however, preliminary data suggest it has moderate bioavailability. Toxicological assessments indicate that while the compound shows therapeutic potential at lower doses, higher doses can lead to adverse effects such as cellular damage and disruption of normal physiological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.